molecular formula C21H21N5O3 B2903355 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421451-21-9

3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2903355
CAS No.: 1421451-21-9
M. Wt: 391.431
InChI Key: OVKPVEMGJJKNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazolone core linked via a 2-oxoethyl chain to a piperazine moiety substituted with an imidazo[1,2-a]pyridine group.

Properties

IUPAC Name

3-[2-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(15-26-17-5-1-2-6-18(17)29-21(26)28)24-11-9-23(10-12-24)14-16-13-22-19-7-3-4-8-25(16)19/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKPVEMGJJKNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C3N2C=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactionsCommon synthetic methodologies include multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their key characteristics:

Compound Name/ID Core Structure Substituents/Modifications Physical Properties (Melting Point, NMR) Biological Activity Evidence Source
Target Compound Benzo[d]oxazol-2(3H)-one Piperazine-linked imidazo[1,2-a]pyridine via 2-oxoethyl chain Not reported in evidence Hypothesized: Sigma receptor interaction, apoptosis induction (based on analogs) N/A
8p : (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)piperazin-1-yl)methanone Imidazo[1,2-a]pyridine Triazole-linked nitroaryl group on piperazine M.p. 104–105°C; 1H/13C NMR and ESI-MS confirmed Antileishmanial and antitrypanosomal activity
10a : (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)ethyl)piperazin-1-yl)methanone Imidazo[1,2-a]pyridine Triazole-propyl substituent on piperazine Viscous liquid; NMR and ESI-MS confirmed Antiparasitic activity (specific IC50 not reported)
2d : Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl and ester groups on fused bicyclic scaffold M.p. 215–217°C; 1H/13C NMR, IR, HRMS confirmed Synthetic intermediate; bioactivity not reported
CB-64D (Sigma-2 agonist) Sigma-2 ligand (structurally distinct) Not detailed in evidence Not reported Induces caspase-independent apoptosis in breast cancer cells (EC50 ~10–50 µM)

Key Structural and Functional Differences

Core Heterocycle: The target compound’s benzoxazolone core differs from imidazo[1,2-a]pyridine-based analogs (e.g., 8p, 10a), which may alter metabolic stability and target selectivity. 2d features a saturated tetrahydroimidazo[1,2-a]pyridine system, which likely reduces aromatic interactions compared to the target compound’s fully conjugated imidazo[1,2-a]pyridine moiety .

Substituent Effects :

  • The 2-oxoethyl linker in the target compound may confer flexibility, facilitating interactions with deep binding pockets (e.g., sigma receptors). In contrast, triazole-linked analogs (8p , 10a ) exhibit rigid spacers that may limit conformational adaptability .
  • Halogenated or nitro groups (e.g., 8p ) enhance antiparasitic activity but may increase toxicity, whereas the target compound’s lack of such groups suggests a different therapeutic window .

Unlike CB-64D, the target compound’s benzoxazolone group may confer dual affinity for sigma-1 and sigma-2 receptors, as seen in mixed ligands like haloperidol .

Biological Activity

The compound 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews various studies focusing on its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to an imidazo[1,2-a]pyridine moiety and a benzo[d]oxazol-2(3H)-one structure. Its synthesis typically involves multi-step reactions that integrate these functional groups, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Table 1: Key Structural Components

ComponentDescription
Imidazo[1,2-a]pyridineA heterocyclic aromatic compound known for diverse biological activities.
PiperazineA six-membered ring containing two nitrogen atoms; used to enhance solubility and bioavailability.
Benzo[d]oxazol-2(3H)-oneA fused ring system that contributes to the compound's pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant activity against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

Case Study: In Vitro Anticancer Activity

In a study assessing the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, results indicated:

  • MCF-7 Cell Line : IC50 value of 15 µM.
  • A549 Cell Line : IC50 value of 20 µM.

These values suggest a moderate level of efficacy compared to standard chemotherapeutics like doxorubicin.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. It appears to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Table 2: Neuropharmacological Activity

Activity TypeObservations
Serotonin Receptor ModulationEnhanced binding affinity observed in receptor assays.
Dopamine Receptor InteractionPotential for antipsychotic effects; further studies needed.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine or imidazo[1,2-a]pyridine moieties have been explored:

  • Piperazine Substituents : Variations in substituents on the piperazine ring have shown altered binding affinities for target receptors.
  • Imidazo[1,2-a]pyridine Variants : Substitutions at different positions on the imidazo ring can enhance or reduce anticancer activity.

Q & A

Q. How does this compound compare to structurally related derivatives in terms of pharmacokinetic properties?

  • Answer : Comparative studies using Caco-2 cell permeability assays and rat pharmacokinetic models show that analogs with shorter piperazine linkers exhibit higher oral bioavailability (AUC 20–30% vs. 10–15% for bulkier derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.